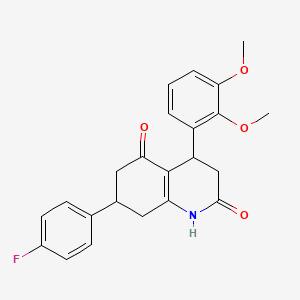

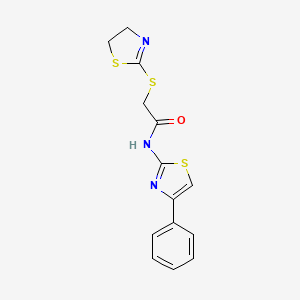

![molecular formula C22H18F2N4O B5551359 8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- "8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline" belongs to a class of compounds known as benzimidazo[1,2-a]quinolines. These compounds are of interest due to their potential applications in various fields, including their use as fluorescent probes for DNA detection and their promising photophysical properties (Perin et al., 2011).

Synthesis Analysis

- The synthesis of benzimidazo[1,2-a]quinolines typically involves microwave-assisted protocols and uncatalyzed amination techniques. These methods have been employed for synthesizing various substituted benzimidazo[1,2-a]quinolines, including those with piperidine, pyrrolidine, and piperazine nuclei (Perin et al., 2011).

Molecular Structure Analysis

- The molecular and crystal structures of certain benzimidazo[1,2-a]quinolines, including those substituted with piperidine, have been characterized by X-ray diffractometry. These molecules tend to be essentially planar and are characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions (Perin et al., 2011).

Chemical Reactions and Properties

- Benzimidazo[1,2-a]quinolines exhibit a range of interactions in various chemical contexts. For example, some derivatives show potential as DNA-specific fluorescent probes, indicating an ability to interact with nucleic acids. This is suggested by enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).

Physical Properties Analysis

- These compounds have been characterized using 1H, 13C NMR, IR, UV/Vis, and fluorescence spectroscopy, revealing insights into their physical properties and potential as photophysical agents (Perin et al., 2011).

Chemical Properties Analysis

- The chemical properties of benzimidazo[1,2-a]quinolines, particularly those related to photophysical behavior and potential chemosensor activity, have been studied in detail. These studies have included analysis of acid/base properties, metal binding affinities, and sensitivity to various ions, demonstrating their potential as chemosensors and pH probes (Hranjec et al., 2017).

Aplicaciones Científicas De Investigación

Fluorescent Probes for DNA Detection

Benzimidazo[1,2-a]quinolines, which are structurally similar to 8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline, have been explored for their potential as fluorescent probes for DNA detection. A study demonstrated the synthesis and characterization of these compounds, highlighting their fluorescence properties in the presence of DNA, which could be leveraged in biological and medical research for DNA-specific fluorescence applications (Perin et al., 2011).

pH Sensing Materials

These benzimidazo[1,2-a]quinoline derivatives have been evaluated as novel pH probes, potentially useful in pH sensing materials or as H+ fluoroionophores in bulk optode membranes. Their photophysical and acid-base properties make them suitable for monitoring acidic pH in solution, which could be beneficial in various chemical and environmental monitoring applications (Horak et al., 2019).

Antitumor Agents

Certain benzimidazol-2-yl quinoxalines, structurally akin to the compound , have shown promise as antitumor agents. A study synthesized compounds with piperazine, piperidine, and morpholine moieties, demonstrating their potent activity against various cancer lines. This suggests potential applications in cancer therapy and drug development (Mamedov et al., 2022).

Sensing for Picric Acid

A fluorochrome based on a quinoline-benzimidazole conjugate, similar in structure, has been developed for highly sensitive and selective sensing of picric acid. This application is crucial in environmental monitoring and security, detecting explosive materials (Jiang et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(6-fluoro-1H-benzimidazol-2-yl)piperidin-1-yl]-(8-fluoroquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N4O/c23-15-5-7-17-19(12-15)27-21(26-17)14-8-10-28(11-9-14)22(29)18-6-4-13-2-1-3-16(24)20(13)25-18/h1-7,12,14H,8-11H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWGZNVCCLNPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=C(N2)C=C(C=C3)F)C(=O)C4=NC5=C(C=CC=C5F)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

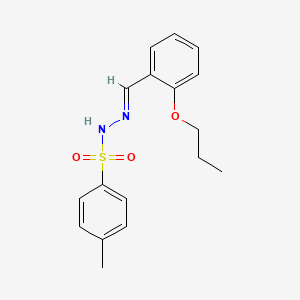

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

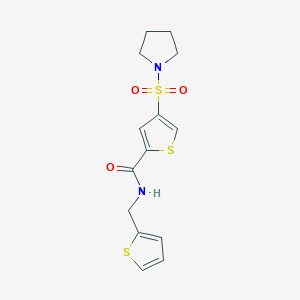

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)

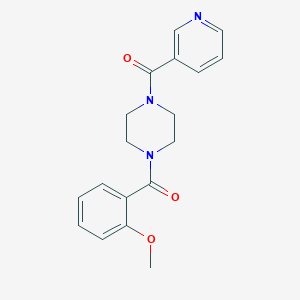

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)